molecular formula C16H10Cl2N2O2S B4186168 2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone

2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone

Cat. No.: B4186168
M. Wt: 365.2 g/mol
InChI Key: RSDJIVCBQNYPMR-UHFFFAOYSA-N
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Description

The compound “2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 1,3,4-oxadiazole ring is attached to a 2,4-dichlorophenyl group and a phenylethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, the 2,4-dichlorophenyl group, and the phenylethanone group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,3,4-oxadiazole ring, for example, is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or research studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-11-6-7-12(13(18)8-11)15-19-20(16(23)22-15)9-14(21)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJIVCBQNYPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
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2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
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2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
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2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
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2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
Reactant of Route 6
2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone

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